Cas no 1251669-72-3 (N-(2,5-difluorophenyl)-2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylsulfanyl}acetamide)

N-(2,5-difluorophenyl)-2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylsulfanyl}acetamide is a specialized organic compound featuring a pyrimidine core functionalized with a 3,5-dimethylpyrazole moiety and a thioether-linked acetamide group. Its molecular architecture, incorporating difluorophenyl and heterocyclic components, suggests potential utility in medicinal chemistry and agrochemical research. The compound's structural complexity allows for selective interactions with biological targets, making it a candidate for enzyme inhibition or receptor modulation studies. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the pyrimidine-pyrazole scaffold offers versatility in synthetic derivatization. This compound is suited for applications requiring precise molecular recognition and tailored reactivity in drug discovery or chemical biology investigations.
N-(2,5-difluorophenyl)-2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylsulfanyl}acetamide structure
1251669-72-3 structure
Product name:N-(2,5-difluorophenyl)-2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylsulfanyl}acetamide
CAS No:1251669-72-3
MF:C17H15F2N5OS
MW:375.395708322525
CID:6400390
PubChem ID:49664736

N-(2,5-difluorophenyl)-2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,5-difluorophenyl)-2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylsulfanyl}acetamide
    • N-(2,5-difluorophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
    • 1251669-72-3
    • F3406-7095
    • N-(2,5-difluorophenyl)-2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
    • AKOS024485025
    • N-(2,5-difluorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
    • Inchi: 1S/C17H15F2N5OS/c1-10-5-11(2)24(23-10)15-7-17(21-9-20-15)26-8-16(25)22-14-6-12(18)3-4-13(14)19/h3-7,9H,8H2,1-2H3,(H,22,25)
    • InChI Key: AAFJMYQMAXMJTO-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(F)=CC=C1F)(=O)CSC1=CC(N2C(C)=CC(C)=N2)=NC=N1

Computed Properties

  • Exact Mass: 375.09653762g/mol
  • Monoisotopic Mass: 375.09653762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 488
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 98Ų

N-(2,5-difluorophenyl)-2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylsulfanyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3406-7095-10mg
N-(2,5-difluorophenyl)-2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
1251669-72-3
10mg
$79.0 2023-09-10
Life Chemicals
F3406-7095-2μmol
N-(2,5-difluorophenyl)-2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
1251669-72-3
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-7095-10μmol
N-(2,5-difluorophenyl)-2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
1251669-72-3
10μmol
$69.0 2023-09-10
Life Chemicals
F3406-7095-15mg
N-(2,5-difluorophenyl)-2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
1251669-72-3
15mg
$89.0 2023-09-10
Life Chemicals
F3406-7095-3mg
N-(2,5-difluorophenyl)-2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
1251669-72-3
3mg
$63.0 2023-09-10
Life Chemicals
F3406-7095-20mg
N-(2,5-difluorophenyl)-2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
1251669-72-3
20mg
$99.0 2023-09-10
Life Chemicals
F3406-7095-2mg
N-(2,5-difluorophenyl)-2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
1251669-72-3
2mg
$59.0 2023-09-10
Life Chemicals
F3406-7095-4mg
N-(2,5-difluorophenyl)-2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
1251669-72-3
4mg
$66.0 2023-09-10
Life Chemicals
F3406-7095-1mg
N-(2,5-difluorophenyl)-2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
1251669-72-3
1mg
$54.0 2023-09-10
Life Chemicals
F3406-7095-25mg
N-(2,5-difluorophenyl)-2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide
1251669-72-3
25mg
$109.0 2023-09-10

Additional information on N-(2,5-difluorophenyl)-2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylsulfanyl}acetamide

N-(2,5-Difluorophenyl)-2-{6-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyrimidin-4-Ylsulfanyl}Acetamide: A Comprehensive Overview

The compound N-(2,5-difluorophenyl)-2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylsulfanyl}acetamide, identified by the CAS number 1251669-72-3, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and pharmaceutical developers.

The molecular structure of this compound is characterized by a pyrimidine ring system, which is a well-known scaffold in drug design due to its ability to interact with various biological targets. The pyrimidine ring is substituted at the 4-position with a sulfanyl group (-S-) connected to an acetamide moiety. The acetamide group itself is further substituted with a 2,5-difluorophenyl ring, introducing electron-withdrawing fluorine atoms that can influence the compound's pharmacokinetic properties. Additionally, the pyrimidine ring at the 6-position bears a 3,5-dimethylpyrazole group, which adds steric bulk and potentially enhances the compound's stability and bioavailability.

Recent research has focused on the biological evaluation of this compound. Studies have demonstrated its potent activity against various disease targets, including cancer and inflammatory conditions. For instance, investigations into its anti-proliferative effects on cancer cells have revealed significant activity, suggesting its potential as an anti-cancer agent. Furthermore, the compound has shown promise in modulating inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.

The synthesis of N-(2,5-difluorophenyl)-2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylsulfanyl}acetamide involves a multi-step process that combines principles of organic synthesis and medicinal chemistry. Key steps include the preparation of the pyrimidine core through nucleophilic substitution reactions and subsequent functionalization with the sulfanyl acetamide and pyrazole substituents. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield high-purity product.

From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These analyses confirm the compound's molecular structure and purity, which are critical for ensuring its reliability in preclinical studies.

In terms of pharmacokinetics, preliminary studies indicate that this compound exhibits favorable absorption and distribution properties. Its ability to penetrate cellular membranes suggests potential efficacy in targeting intracellular disease pathways. However, further studies are required to fully understand its pharmacokinetic profile and optimize its bioavailability.

The development of N-(2,5-difluorophenyl)-2-{6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-ylsulfanyl}acetamide represents a significant advancement in medicinal chemistry. Its unique combination of structural features and biological activities positions it as a promising candidate for therapeutic intervention in various disease states. As research continues to uncover its full potential, this compound may pave the way for innovative treatments in oncology and inflammation management.

In conclusion, CAS No. 1251669-72-3 stands out as a remarkable example of how structural diversity can be leveraged to create molecules with exceptional therapeutic potential. With ongoing research efforts focused on optimizing its properties and expanding its application scope, this compound is poised to make a meaningful impact in the field of drug discovery.

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